2-Chloro-6-methylbenzohydrazide
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Overview
Description
2-Chloro-6-methylbenzohydrazide is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol This compound is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylbenzohydrazide typically involves the reaction of 2-Chloro-6-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-Chloro-6-methylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Chloro-6-methylbenzoic acid
- 2-Chloro-6-methylbenzaldehyde
- 2-Chloro-6-methylaniline
Comparison: 2-Chloro-6-methylbenzohydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN2O |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-6-methylbenzohydrazide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-2-4-6(9)7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
UKPHSBYFUYSAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NN |
Origin of Product |
United States |
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